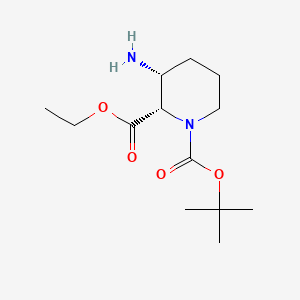
1-(Tert-butyl) 2-ethyl (2S,3R)-3-aminopiperidine-1,2-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Tert-butyl) 2-ethyl (2S,3R)-3-aminopiperidine-1,2-dicarboxylate is a complex organic compound characterized by its intricate molecular structure. This compound features a piperidine ring, a common motif in many biologically active molecules, and various functional groups that contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Tert-butyl) 2-ethyl (2S,3R)-3-aminopiperidine-1,2-dicarboxylate typically involves multiple steps, starting with the construction of the piperidine ring. One common approach is the cyclization of a linear precursor containing the necessary amino and carboxylate groups. The reaction conditions often require the use of strong bases or acids to facilitate ring closure and subsequent functional group modifications.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product. Catalysts and solvents are carefully selected to optimize yield and minimize by-products.
化学反応の分析
Types of Reactions: 1-(Tert-butyl) 2-ethyl (2S,3R)-3-aminopiperidine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of the amino group to an amine oxide.
Reduction: Reduction of the carboxylate group to an alcohol.
Substitution: Replacement of the tert-butyl group with other functional groups.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction reactions often employ reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution reactions can be carried out using nucleophiles or electrophiles under specific conditions to achieve the desired transformation.
Major Products Formed: The major products formed from these reactions include amine oxides, alcohols, and various substituted derivatives of the original compound.
科学的研究の応用
1-(Tert-butyl) 2-ethyl (2S,3R)-3-aminopiperidine-1,2-dicarboxylate has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe to study biological systems, particularly in understanding enzyme-substrate interactions.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: The compound's unique properties make it useful in the production of advanced materials and catalysts.
作用機序
The mechanism by which 1-(Tert-butyl) 2-ethyl (2S,3R)-3-aminopiperidine-1,2-dicarboxylate exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism depends on the context in which the compound is used and the specific biological system it interacts with.
類似化合物との比較
1-(Tert-butyl) 2-ethyl (2S,3R)-3-aminopiperidine-1,2-dicarboxylate can be compared to other similar compounds, such as:
Piperidine derivatives: These compounds share the piperidine ring but may have different substituents or functional groups.
Amino acid derivatives: Similar compounds may include amino acids with modifications to the side chain or backbone.
Uniqueness: What sets this compound apart is its specific combination of functional groups and stereochemistry, which contribute to its unique chemical and biological properties.
List of Similar Compounds
Piperidine derivatives
Amino acid derivatives
Other dicarboxylate compounds
This comprehensive overview provides a detailed understanding of this compound, from its synthesis to its applications and mechanisms
特性
分子式 |
C13H24N2O4 |
|---|---|
分子量 |
272.34 g/mol |
IUPAC名 |
1-O-tert-butyl 2-O-ethyl (2S,3R)-3-aminopiperidine-1,2-dicarboxylate |
InChI |
InChI=1S/C13H24N2O4/c1-5-18-11(16)10-9(14)7-6-8-15(10)12(17)19-13(2,3)4/h9-10H,5-8,14H2,1-4H3/t9-,10+/m1/s1 |
InChIキー |
SHSKHHYVYXBEKG-ZJUUUORDSA-N |
異性体SMILES |
CCOC(=O)[C@@H]1[C@@H](CCCN1C(=O)OC(C)(C)C)N |
正規SMILES |
CCOC(=O)C1C(CCCN1C(=O)OC(C)(C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


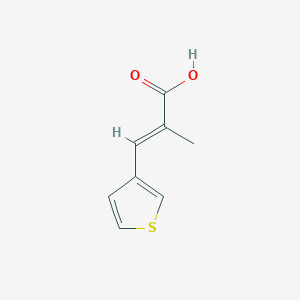
![N-[2-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]prop-2-enamide](/img/structure/B15359925.png)
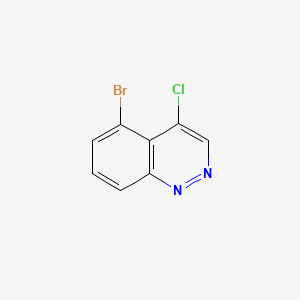
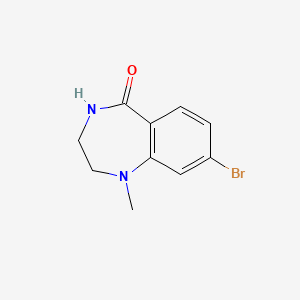
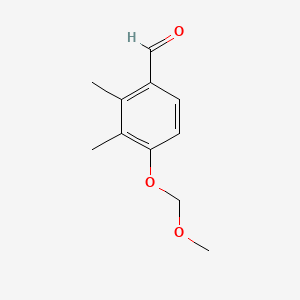
![Tert-butyl 9-oxo-2-oxa-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B15359951.png)
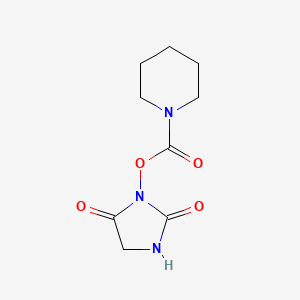
![n-(2-{[Tert-butyl(dimethyl)silyl]oxy}ethyl)phenylene-1,4-diamine](/img/structure/B15359964.png)

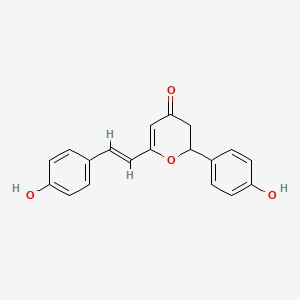
![6-chloro-1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B15359980.png)


![[6-(Hydroxymethyl)-2,5-dimethyl-4-[2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)buta-1,3-dienyl]-5-[4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]cyclohex-2-en-1-yl]methanol](/img/structure/B15360018.png)
